molecular formula C15H11ClF2O B1327579 3-(3-Chlorophenyl)-3',4'-difluoropropiophenone CAS No. 898787-44-5

3-(3-Chlorophenyl)-3',4'-difluoropropiophenone

Cat. No. B1327579
M. Wt: 280.69 g/mol
InChI Key: NXDNYDKWGVLAJQ-UHFFFAOYSA-N
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Description

The compound "3-(3-Chlorophenyl)-3',4'-difluoropropiophenone" is not directly mentioned in the provided papers. However, the papers do discuss related chlorophenyl compounds and their synthesis, which can provide insights into the chemical behavior and properties of similar compounds. For instance, the synthesis of various chlorophenyl derivatives is described, which are important intermediates in pharmaceuticals and other chemical applications .

Synthesis Analysis

The synthesis of chlorophenyl compounds often involves multiple steps, including enamination, condensation, and electrooxidative reactions. For example, Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate was synthesized from p-chloropropiophenone, which is a similar starting material that could potentially be used for synthesizing the compound . Additionally, electrochemical methods have been employed to prepare chlorinated compounds, which could be relevant for the synthesis of "3-(3-Chlorophenyl)-3',4'-difluoropropiophenone" .

Molecular Structure Analysis

The molecular structure of chlorophenyl compounds can be complex, and the exact arrangement of atoms affects their biological activity. For instance, the crystal and molecular structure of anti-3′,4′-difluoro-2-hydroxyiminopropiophenone, which shares a similar difluoropropiophenone structure, was determined to be monoclinic with specific bond angles and lengths, highlighting the importance of molecular geometry .

Chemical Reactions Analysis

Chlorophenyl compounds can undergo various chemical reactions, including those that result in the formation of olefins, enynes, and diynes . The functional groups present in these compounds, such as chloro, methoxy, and pyrazolyl, influence the types of reactions they can participate in and the products formed . These reactions are crucial for the synthesis of more complex molecules and for understanding the reactivity of "3-(3-Chlorophenyl)-3',4'-difluoropropiophenone".

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenyl compounds are determined by their molecular structure. For example, the presence of halogen atoms like chlorine and fluorine can significantly affect properties such as boiling point, solubility, and reactivity. The electrochemical preparation of chlorinated compounds suggests that these methods can be used to fine-tune the properties of the final product . Additionally, the crystal structure analysis provides insights into the solid-state properties, such as hydrogen bonding and crystal packing, which are important for the compound's stability and interactions .

Scientific Research Applications

Synthesis and Spectral Analysis

  • A study conducted by Satheeshkumar et al. (2017) involves the synthesis of compounds from benzophenone derivatives, similar to 3-(3-Chlorophenyl)-3',4'-difluoropropiophenone. These compounds have been analyzed for their molecular geometry and chemical reactivity, providing insight into similar compounds' properties (Satheeshkumar et al., 2017).

Molecular Structure and Docking

  • Viji et al. (2020) conducted molecular docking and quantum chemical calculations on similar compounds. This research aids in understanding the molecular structure and potential biological interactions of similar compounds like 3-(3-Chlorophenyl)-3',4'-difluoropropiophenone (Viji et al., 2020).

Synthesis of Related Compounds

  • Research by Cantillana et al. (2009) presents a synthesis pathway for a compound related to 3-(3-Chlorophenyl)-3',4'-difluoropropiophenone. This study provides insights into the synthesis methods that might be applicable to similar compounds (Cantillana et al., 2009).

Photocatalytic Activities

  • Osifeko and Nyokong (2017) explored the photocatalytic activities of indium phthalocyanines embedded in fibers for transforming compounds like 4-chlorophenol. This research could be relevant to understanding the photocatalytic degradation of compounds structurally related to 3-(3-Chlorophenyl)-3',4'-difluoropropiophenone (Osifeko & Nyokong, 2017).

Electro-Oxidation Studies

  • Amadelli et al. (2011) conducted a study on the electro-oxidation of phenolic compounds like 4-chlorophenol, which is relevant for understanding the electrochemical behavior of similar compounds like 3-(3-Chlorophenyl)-3',4'-difluoropropiophenone (Amadelli et al., 2011).

Antimicrobial Activity

  • Sivakumar et al. (2021) investigated the antimicrobial activity of a compound structurally related to 3-(3-Chlorophenyl)-3',4'-difluoropropiophenone. This study provides insights into the potential antimicrobial applications of similar compounds (Sivakumar et al., 2021).

Safety And Hazards

Based on similar compounds, this compound may be hazardous. It could potentially cause skin irritation, serious eye damage, and respiratory irritation. It may also be fatal if inhaled .

properties

IUPAC Name

3-(3-chlorophenyl)-1-(3,4-difluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF2O/c16-12-3-1-2-10(8-12)4-7-15(19)11-5-6-13(17)14(18)9-11/h1-3,5-6,8-9H,4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDNYDKWGVLAJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCC(=O)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644454
Record name 3-(3-Chlorophenyl)-1-(3,4-difluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chlorophenyl)-3',4'-difluoropropiophenone

CAS RN

898787-44-5
Record name 3-(3-Chlorophenyl)-1-(3,4-difluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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